REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[S:11][C:12]2[C:17]([N:18]=1)=[CH:16][C:15]([CH2:19][N:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1)=[CH:14][N:13]=2)([O-])=O.C(O)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.[Fe]>[N:20]1([CH2:19][C:15]2[CH:16]=[C:17]3[N:18]=[C:10]([C:5]4[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=4[NH2:1])[S:11][C:12]3=[N:13][CH:14]=2)[CH2:21][CH2:22][CH2:23][CH2:24]1 |f:2.3.4|
|
Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 3 hours
|
Duration
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3 h
|
Type
|
WASH
|
Details
|
rinsed with CH2Cl2
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Type
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WASH
|
Details
|
The combined filtrates were washed with Na2CO3 (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC=1C=C2C(=NC1)SC(=N2)C2=C(N)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |